molecular formula C18H20ClN3O4S B6585493 N-(4-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251631-06-7

N-(4-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B6585493
CAS No.: 1251631-06-7
M. Wt: 409.9 g/mol
InChI Key: JLGQXQNBRUXSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a substituted dihydropyridinone ring. The compound’s key structural elements include:

  • 1,2-dihydropyridin-1-yl core: A partially unsaturated six-membered ring system that may influence electronic properties and conformational flexibility.
  • Piperidine-1-sulfonyl substituent: A polar sulfonamide group linked to a piperidine ring, which can enhance solubility and modulate target binding affinity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-14-4-6-15(7-5-14)20-17(23)13-21-12-16(8-9-18(21)24)27(25,26)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGQXQNBRUXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two closely related derivatives:

Parameter Target Compound N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide
Aryl Substituent 4-Chlorophenyl (Cl) 4-Fluorophenyl (F) 4-Chlorophenyl (Cl)
Key Functional Groups Piperidine-1-sulfonyl, dihydropyridinone Piperidine-1-sulfonyl, dihydropyridinone Hydroxyimino, acetamide
Hydrogen-Bonding Capacity Acetamide NH (donor), sulfonyl O (acceptors) Same as target compound Hydroxyimino OH (donor), amide NH (donor)
Molecular Weight Higher (due to piperidine-sulfonyl group) Similar to target compound Lower (C8H7ClN2O2)
Synthetic Accessibility Requires sulfonylation and coupling steps Commercially available via suppliers (e.g., MolPort-010-928-907) Intermediate in 5-chloroisatin synthesis

Key Observations :

  • Fluorine’s electron-withdrawing nature may alter electronic interactions in binding pockets .
  • Functional Group Impact: The piperidine-sulfonyl group in the target compound introduces polarity and steric bulk, which may improve solubility but complicate synthetic routes compared to simpler analogues like N-(4-chlorophenyl)-2-(hydroxyimino)-acetamide .
Crystallographic and Physicochemical Properties
  • Hydrogen Bonding: The hydroxyimino analogue forms intermolecular C–H⋯O, N–H⋯N, and O–H⋯O bonds, resulting in layered crystal structures . In contrast, the target compound’s sulfonyl and acetamide groups likely favor different H-bond networks, influencing solubility and solid-state stability.
  • Conformational Flexibility: The dihydropyridinone ring in the target compound may adopt planar or puckered conformations, affecting binding to biological targets. This contrasts with the rigid hydroxyimino structure in N-(4-chlorophenyl)-2-(hydroxyimino)-acetamide .

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